molecular formula C11H13FO3 B8554513 2-(2-Fluoro-4-methoxyphenyl)-2-methyl-1,3-dioxolane

2-(2-Fluoro-4-methoxyphenyl)-2-methyl-1,3-dioxolane

Cat. No. B8554513
M. Wt: 212.22 g/mol
InChI Key: ZGCNCFPPQJZXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06376492B1

Procedure details

Starting material 3-acetyl-2-fluoro-6-methoxyphenyl-amine, was prepared in following manner: A mixture of 2-Fluoro-4-methoxyacetophenone (5 g)(Fluorochem), ethylene glycol (4 ml), and p-toluensulfonic acid (50 mg) in toluene was refluxed 10 hours to give 5.7 g of 2-(2-fluoro-4-methoxyphenyl)-2-methyl-1,3-dioxolane. This was converted to 2-fluoro-6-methoxy-3-(2-methyl-1,3-dioxol-2-yl)-benzaldehyde according to Example 362 of WO 93/03022. This compound was converted to 2-fluoro-6-methoxy-3-(2-methyl-1,3-dioxol-2-yl)-cinnamic acid ethylester according to the methods described in Example 353 of WO 93/03022. 2-Fluoro-6-methoxy-3-(2-methyl-1,3-dioxol-2-yl)cinnamic acid ethylester was then treated with KOH in dioxane and water to yield 2-fluoro-6-methoxy-3-(2-methyl-1,3-dioxol-2-yl)cinnamic acid. Hydrolysis with aqueous HCl in dioxane gave 3-acetyl-2-fluoro-6-methoxycinnamic acid. N-(3-Acetyl-2-fluoro-6-methoxyphenyl)-N′-(5-chloropyrid-2-yl)-urea was then prepared in a manner analogous to the method in Example 7. 1H NMR (250 MHz, CDCl3) δ 9.18 (br s, 1H), 8.97 (br s, 1H), 7.85 (d, 1H), 7.83 (t, 1H), 7.51 (dd, 1H), 6.83 (d, 1H), 6.70 (d, 1H), 3.82 (s, 3H), 3.57 (q, 2H), 3.08-2.92 (m, 2H), 2.51 (d, 3H).
Name
3-acetyl-2-fluoro-6-methoxyphenyl-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5]([F:13])=[C:6](N)[C:7]([O:10][CH3:11])=[CH:8][CH:9]=1)(=[O:3])[CH3:2].[CH3:14][C:15](C1C=CC(OC)=CC=1F)=[O:16].C(O)CO.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[F:13][C:5]1[CH:6]=[C:7]([O:10][CH3:11])[CH:8]=[CH:9][C:4]=1[C:1]1([CH3:2])[O:16][CH2:15][CH2:14][O:3]1

Inputs

Step One
Name
3-acetyl-2-fluoro-6-methoxyphenyl-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C(=C(C(=CC1)OC)N)F
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC(=O)C1=C(C=C(C=C1)OC)F
Name
Quantity
4 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
50 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed 10 hours
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC)C1(OCCO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.